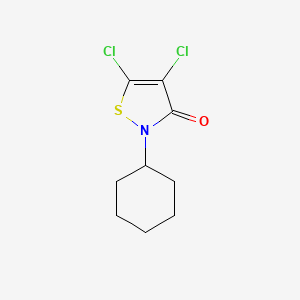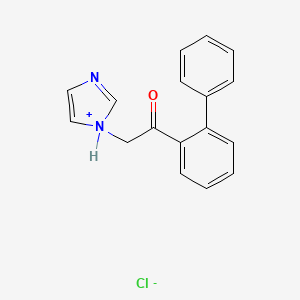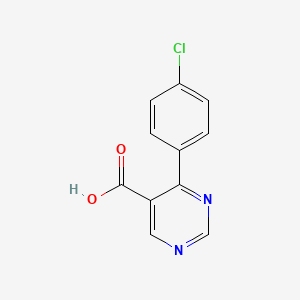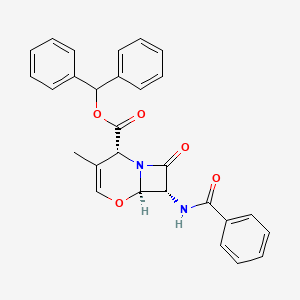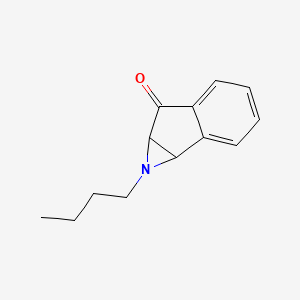
3-Chlorobutane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorobutane-1,2-diol is an organic compound with the molecular formula C₄H₉ClO₂. It is a colorless liquid with a slightly sweet odor and is soluble in water and polar solvents . This compound is commonly used as a building block in organic synthesis and is known for its chiral properties, meaning it can exist in two different forms with distinct biological activities .
準備方法
Synthetic Routes and Reaction Conditions: 3-Chlorobutane-1,2-diol can be synthesized through various methods. One common approach involves the chlorination of butane-1,2-diol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions . The reaction proceeds as follows:
CH3CH(OH)CH(OH)CH3+SOCl2→CH3CH(Cl)CH(OH)CH3+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions: 3-Chlorobutane-1,2-diol undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form butane-1,2-diol.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.
Substitution: Nucleophiles like OH⁻, NH₃, under mild to moderate conditions.
Major Products Formed:
Oxidation: Butane-1,2-dione, butane-1,2-dial.
Reduction: Butane-1,2-diol.
Substitution: Butane-1,2-diol, various substituted derivatives.
科学的研究の応用
3-Chlorobutane-1,2-diol has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Chlorobutane-1,2-diol involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different products. Additionally, the hydroxyl groups can undergo oxidation or reduction, altering the compound’s chemical properties . These reactions are facilitated by the compound’s ability to form hydrogen bonds and interact with enzymes and other biological molecules .
類似化合物との比較
3-Chloropropane-1,2-diol: Similar in structure but with one less carbon atom.
2-Chlorobutane-1,2-diol: Similar but with the chlorine atom on a different carbon.
Butane-1,2-diol: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chlorobutane-1,2-diol is unique due to its specific placement of the chlorine atom, which imparts distinct reactivity and chiral properties. This makes it particularly useful in stereochemical studies and in the synthesis of chiral compounds .
特性
CAS番号 |
53496-34-7 |
|---|---|
分子式 |
C4H9ClO2 |
分子量 |
124.56 g/mol |
IUPAC名 |
3-chlorobutane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-3(5)4(7)2-6/h3-4,6-7H,2H2,1H3 |
InChIキー |
CWHYTESDVACLIN-UHFFFAOYSA-N |
正規SMILES |
CC(C(CO)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



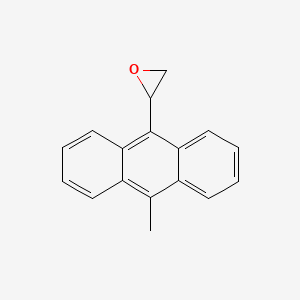


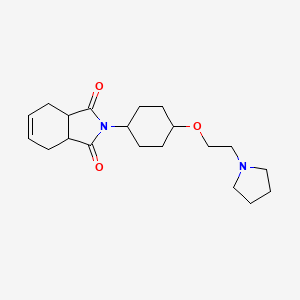
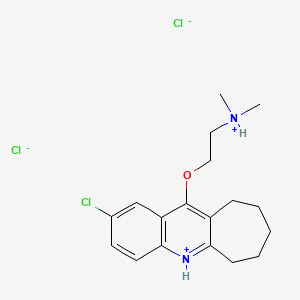
![Lithium 4-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-YL)azo]-2,5-dichlorobenzenesulphonate](/img/structure/B13764481.png)
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium](/img/structure/B13764485.png)
